molecular formula C7H11BrN2S B6235535 5-(bromomethyl)-3-tert-butyl-1,2,4-thiadiazole CAS No. 2680542-35-0

5-(bromomethyl)-3-tert-butyl-1,2,4-thiadiazole

Cat. No. B6235535
CAS RN: 2680542-35-0
M. Wt: 235.1
InChI Key:
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Description

5-(Bromomethyl)-3-tert-butyl-1,2,4-thiadiazole (5-Bromo-3-t-butyl-1,2,4-thiadiazole) is an organic compound with a unique chemical structure and a wide range of applications. It is a diazole derivative, which is a heterocyclic compound consisting of five atoms of nitrogen, oxygen and sulfur in a ring-like structure. The compound is used in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a catalyst in various chemical reactions, and as an additive in fuel. In addition, it has been studied for its potential applications in medicine, such as in the treatment of cancer, diabetes, and other diseases.

Mechanism Of Action

The mechanism of action of 5-Bromo-3-t-butyl-1,2,4-thiadiazole is not yet fully understood. However, it is believed to act as a Lewis acid, which means that it can act as an electron-pair acceptor in chemical reactions. This property allows it to act as a catalyst in various chemical reactions, and as an additive in fuel. In addition, its antioxidant properties may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-3-t-butyl-1,2,4-thiadiazole have not yet been extensively studied. However, some studies have suggested that it may have potential applications in medicine, such as in the treatment of cancer, diabetes, and other diseases. In addition, it has been studied for its potential to inhibit the growth of bacteria and fungi.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Bromo-3-t-butyl-1,2,4-thiadiazole in laboratory experiments include its relatively low cost and its stability in air and light. Additionally, its Lewis acid properties make it a useful catalyst in various chemical reactions. On the other hand, the compound is highly toxic and should be handled with caution.

Future Directions

The potential applications of 5-Bromo-3-t-butyl-1,2,4-thiadiazole are numerous, and there are many future directions for further research. These include investigating its potential as a catalyst for organic synthesis, as an antioxidant, and as an agent for controlling the growth of bacteria and fungi. Additionally, further research could be conducted into its potential applications in medicine, such as in the treatment of cancer, diabetes, and other diseases. Finally, additional studies could be conducted to further elucidate the mechanism of action of the compound.

Synthesis Methods

5-Bromo-3-t-butyl-1,2,4-thiadiazole is typically synthesized through a reaction between bromine and tert-butyl-1,2,4-thiadiazole. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at temperatures between 80 and 120 °C. The reaction produces a mixture of brominated derivatives, which must then be separated by chromatography. The resulting product is a white crystalline solid, which is stable in air and light.

Scientific Research Applications

5-Bromo-3-t-butyl-1,2,4-thiadiazole has been studied for its potential applications in various scientific research fields. In particular, it has been investigated as a potential catalyst for organic synthesis, with studies showing that it can be used to catalyze the synthesis of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. In addition, it has been studied as a potential antioxidant, and as a potential agent for controlling the growth of bacteria and fungi.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(bromomethyl)-3-tert-butyl-1,2,4-thiadiazole involves the reaction of tert-butylthiocyanate with bromine to form 5-(bromomethyl)-3-tert-butyl-1,2,4-thiadiazole.", "Starting Materials": [ "tert-butylthiocyanate", "bromine" ], "Reaction": [ "Add bromine dropwise to a solution of tert-butylthiocyanate in chloroform at room temperature.", "Stir the reaction mixture for several hours until the reaction is complete.", "Filter the precipitated product and wash it with cold chloroform.", "Dry the product under vacuum to obtain 5-(bromomethyl)-3-tert-butyl-1,2,4-thiadiazole." ] }

CAS RN

2680542-35-0

Product Name

5-(bromomethyl)-3-tert-butyl-1,2,4-thiadiazole

Molecular Formula

C7H11BrN2S

Molecular Weight

235.1

Purity

95

Origin of Product

United States

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